molecular formula C15H15N3S B1415410 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105191-41-0

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1415410
CAS No.: 1105191-41-0
M. Wt: 269.4 g/mol
InChI Key: ZPWKBTPUSCKGOK-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the benzothiazole ring, and a pyridin-2-ylmethyl group attached to the nitrogen atom at the 2 position of the thiazole ring

Scientific Research Applications

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in organic electronics and photonics.

    Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new catalysts, sensors, and other industrially relevant materials.

Biochemical Analysis

Biochemical Properties

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with melanin-concentrating hormone (MCH) receptors, acting as an antagonist . By binding to these receptors, this compound can modulate signaling pathways involved in appetite regulation, mood disorders, and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, by antagonizing MCH receptors, this compound can alter the signaling pathways that regulate feeding behavior and energy homeostasis . Additionally, it may impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to MCH receptors and act as an antagonist is a key aspect of its mechanism of action . This binding inhibits the receptor’s activity, leading to downstream effects on signaling pathways and gene expression. Furthermore, this compound may also interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, by modulating the activity of MCH receptors, the compound can influence metabolic pathways related to energy homeostasis and lipid metabolism . Additionally, this compound may affect the levels of key metabolites, further impacting cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at the 4 and 5 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced by reacting the benzothiazole derivative with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as potassium carbonate or sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced derivatives with fewer functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups attached to the pyridine ring.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-1,3-benzothiazol-2-amine: Lacks the pyridin-2-ylmethyl group, which may result in different biological and chemical properties.

    N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine: Lacks the methyl groups at the 4 and 5 positions, which may affect its reactivity and interactions.

    4,5-dimethyl-1,3-benzothiazole: Lacks the amino group, which significantly alters its chemical behavior and applications.

Uniqueness

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both the pyridin-2-ylmethyl group and the methyl groups at the 4 and 5 positions

Properties

IUPAC Name

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-6-7-13-14(11(10)2)18-15(19-13)17-9-12-5-3-4-8-16-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWKBTPUSCKGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208160
Record name 4,5-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-41-0
Record name 4,5-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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